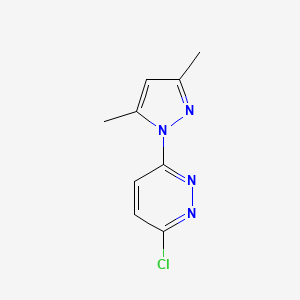

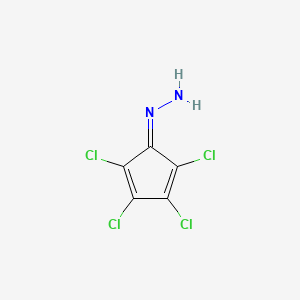

3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

货号 B1296098

CAS 编号:

29334-67-6

分子量: 208.65 g/mol

InChI 键: OVXSFTFBSBIDMM-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

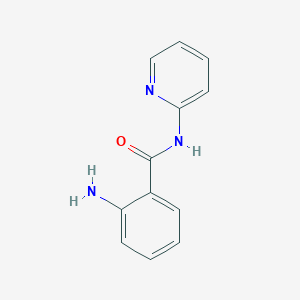

“3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine” is a compound that has been used in the synthesis of organometallic η6-arene ruthenium (II) complexes . The compound is part of the pyrazolyl–pyridazine ligands .

Synthesis Analysis

The compound has been synthesized as part of the process of creating organometallic η6-arene ruthenium (II) complexes . These complexes have common “three-legged piano-stool” pseudo-octahedral structures known for half-sandwich complexes .Molecular Structure Analysis

The molecular formula of “3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine” is C9H9ClN4 . The average mass is 208.648 Da and the monoisotopic mass is 208.051575 Da .Chemical Reactions Analysis

The compound has been used in the synthesis of organometallic η6-arene ruthenium (II) complexes . These complexes interact moderately with CT-DNA and their binding constants are in the order of 10^4 M^−1 . They also bind to glutathione forming GSH-adducts through S coordination by replacement of a halide .Physical And Chemical Properties Analysis

The compound is part of the pyrazolyl–pyridazine ligands . The ruthenium (II) complexes with this compound have good solvolysis stability .科学研究应用

-

Crystallography and Chemistry

- The compound “3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine” has been studied in the field of crystallography and chemistry .

- The molecule is approximately planar with a root mean square (r.m.s.) deviation of 0.070 Å . In the crystal, π-π interactions between the centroids of the pyridazine rings occur, with a separation of 3.5904 (10) Å .

- The research was published in the journal “Acta Crystallographica Section E: Structure Reports Online” in October 2010 .

-

Proteomics Research

-

Polymerization

- A compound similar to “3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine”, known as “2-Cyanobutan-2-yl 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioate”, is used as a chain transfer agent (CTA) in free radical polymerization .

- This compound can control chain growth, producing polymers with well-defined molecular weights, and low polydispersities .

-

Blocking Agent for Isocyanates

-

Organometallic Chemistry

- In a study published in the Journal of Biological Inorganic Chemistry, organometallic η6-arene ruthenium (II) complexes with 3-chloro-6-(1H-pyrazol-1-yl)pyridazine and 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine were synthesized .

- These complexes have common “three-legged piano-stool” pseudo-octahedral structures known for half-sandwich complexes .

- The complexes interact moderately with calf thymus DNA (CT-DNA) and their binding constants are in the order of 10^4 M^−1 .

- These complexes bind to glutathione forming GSH-adducts through S coordination by replacement of a halide .

- Of the five, only Ru1, Ru3 and Ru5 showed some activity (moderate) against the MCF-7 breast cancer cells with IC50 values in the range of 59.2–39.9 for which Ru5 was the most active .

-

Research Use

未来方向

属性

IUPAC Name |

3-chloro-6-(3,5-dimethylpyrazol-1-yl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4/c1-6-5-7(2)14(13-6)9-4-3-8(10)11-12-9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXSFTFBSBIDMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70313457 | |

| Record name | 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70313457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine | |

CAS RN |

29334-67-6 | |

| Record name | 3-Chloro-6-(3,5-dimethylpyrazol-1-yl)pyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29334-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 270405 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029334676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 29334-67-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270405 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70313457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,2,4]Triazolo[1,5-a]pyridin-8-amine](/img/structure/B1296019.png)

![2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1296024.png)

![1,4-Bis[methoxy(diphenyl)methyl]benzene](/img/structure/B1296025.png)

![3-(Methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1296039.png)